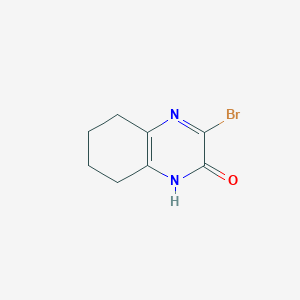

3-bromo-5,6,7,8-tetrahydro-1H-quinoxalin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

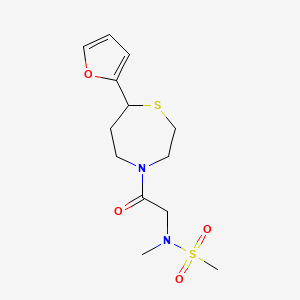

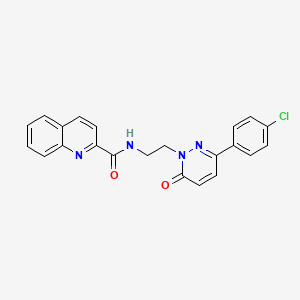

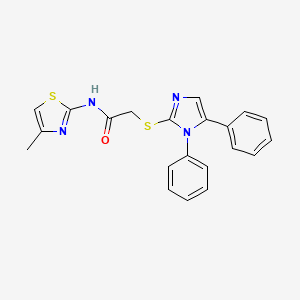

3-bromo-5,6,7,8-tetrahydro-1H-quinoxalin-2-one is a chemical compound that has gained considerable attention in the scientific community. It is a synthetic intermediate useful for pharmaceutical synthesis . The molecular formula is C9H10BrNO and the molecular weight is 228.09 .

Synthesis Analysis

Quinoxaline derivatives can be synthesized by adopting green chemistry principles . They can be synthesized via many different methods of synthetic strategies . For instance, they can be synthesized by the condensation of alicyclic α, β-diketone with an α, β-diamine .Molecular Structure Analysis

The structure of this compound is represented by the SMILES notation: O=C1NC2=C (CCCC2)C=C1Br .Chemical Reactions Analysis

Quinoxaline derivatives can undergo various reactions such as oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 229.077 and a boiling point of 455.3±37.0 °C . It should be stored at 0-8 °C .Mechanism of Action

3-bromo-5,6,7,8-tetrahydro-1H-quinoxalin-2-one is a selective agonist of kappa opioid receptors. It has been shown to activate these receptors in the brain, leading to a range of physiological and biochemical effects. These effects include analgesia, sedation, and dysphoria. The exact mechanism of action of this compound is not fully understood, but it is thought to involve the modulation of neurotransmitter release in the brain.

Biochemical and Physiological Effects:

The biochemical and physiological effects of this compound are complex and varied. It has been shown to have analgesic effects, which may be mediated by the activation of kappa opioid receptors in the brain. It has also been shown to have sedative effects, which may be mediated by the modulation of neurotransmitter release in the brain. Additionally, this compound has been shown to have dysphoric effects, which may limit its therapeutic potential.

Advantages and Limitations for Lab Experiments

One advantage of using 3-bromo-5,6,7,8-tetrahydro-1H-quinoxalin-2-one in lab experiments is its selectivity for kappa opioid receptors. This allows researchers to study the effects of activating these receptors without interfering with other receptor systems. However, one limitation of using this compound is its dysphoric effects, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-bromo-5,6,7,8-tetrahydro-1H-quinoxalin-2-one. One area of interest is its potential therapeutic applications for neurological disorders. Further research is needed to determine the exact mechanisms of action of this compound and to identify any potential side effects. Additionally, there is a need for more studies on the effects of this compound on different receptor systems in the brain, as well as its interactions with other drugs. Finally, there is a need for the development of new and more efficient synthesis methods for this compound.

In conclusion, this compound is a synthetic compound that has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have selective agonist effects on kappa opioid receptors, leading to a range of physiological and biochemical effects. While its dysphoric effects may limit its therapeutic potential, further research is needed to fully understand the mechanisms of action and potential applications of this compound.

Synthesis Methods

The synthesis of 3-bromo-5,6,7,8-tetrahydro-1H-quinoxalin-2-one involves the reaction of 2,3-dichloroquinoxaline with potassium bromide and sodium hydride in dimethylformamide. The resulting product is then purified through column chromatography. The yield of this synthesis method is reported to be around 50%.

Scientific Research Applications

3-bromo-5,6,7,8-tetrahydro-1H-quinoxalin-2-one has been widely used in scientific research, particularly in the field of neuroscience. It has been shown to have potential therapeutic applications for various neurological disorders, including pain, addiction, and mood disorders. It has also been used as a tool to study the role of kappa opioid receptors in the brain.

properties

IUPAC Name |

3-bromo-5,6,7,8-tetrahydro-1H-quinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c9-7-8(12)11-6-4-2-1-3-5(6)10-7/h1-4H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWTOWLSCRXUWQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)NC(=O)C(=N2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

140911-21-3 |

Source

|

| Record name | 3-bromo-1,2,5,6,7,8-hexahydroquinoxalin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl (3aS,7aS)-5-oxo-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/no-structure.png)

![[3-(2-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2785331.png)

![methyl 2-[3-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]phenyl ether](/img/structure/B2785332.png)

![trans-Hexahydro-1h-furo[3,4-c]pyrrole](/img/structure/B2785333.png)

![3-ethyl-N-(4-fluorobenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2785344.png)

![1-[4-[2-(4-Bromophenyl)sulfonylethyl]piperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2785347.png)